4-(2-Fluorobenzoyl)-2-methylpyridine
Overview
Description
4-(2-Fluorobenzoyl)-2-methylpyridine is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with a 2-fluorobenzoyl group at the 4-position and a methyl group at the 2-position
Scientific Research Applications
4-(2-Fluorobenzoyl)-2-methylpyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorobenzoyl)-2-methylpyridine typically involves the acylation of 2-methylpyridine with 2-fluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger quantities of reactants. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorobenzoyl)-2-methylpyridine can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorobenzoyl group can participate in electrophilic aromatic substitution reactions, where the fluorine atom can direct incoming electrophiles to the ortho and para positions relative to the carbonyl group.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the benzoyl group.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as ether or tetrahydrofuran.
Major Products
Electrophilic Aromatic Substitution: Substituted derivatives at the ortho and para positions.
Nucleophilic Substitution: Substituted benzoyl derivatives.
Reduction: Corresponding alcohols.
Comparison with Similar Compounds
Similar Compounds
Fluorobenzene: A simpler aromatic compound with a fluorine substituent.
2-Fluorobenzoyl Chloride: A precursor used in the synthesis of 4-(2-Fluorobenzoyl)-2-methylpyridine.
2-Methylpyridine: The pyridine derivative used as a starting material in the synthesis.
Uniqueness
This compound is unique due to the presence of both a fluorobenzoyl group and a methyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it valuable in various chemical reactions and applications. The fluorine atom’s electron-withdrawing effect can enhance the compound’s reactivity and binding interactions in biological systems.
Properties
IUPAC Name |
(2-fluorophenyl)-(2-methylpyridin-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c1-9-8-10(6-7-15-9)13(16)11-4-2-3-5-12(11)14/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXCSSVAQGIIFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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